5-Methylpyrazin-2-amine chemical properties and structure
5-Methylpyrazin-2-amine chemical properties and structure
An In-depth Technical Guide to 5-Methylpyrazin-2-amine
Abstract
5-Methylpyrazin-2-amine is a heterocyclic amine featuring a pyrazine ring, which serves as a critical building block in the synthesis of various high-value chemicals. Its unique structural characteristics make it a versatile intermediate, particularly in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical and physical properties, structural details, synthesis protocols, and safety information for 5-Methylpyrazin-2-amine, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
5-Methylpyrazin-2-amine is an aromatic heterocyclic compound. The structure consists of a pyrazine ring substituted with a methyl group at position 5 and an amine group at position 2.
| Identifier | Value |
| CAS Number | 5521-58-4[1] |
| IUPAC Name | 5-methylpyrazin-2-amine[2] |
| Synonyms | 2-Amino-5-methylpyrazine, 5-methyl-2-pyrazinamine[1][2] |
| Molecular Formula | C₅H₇N₃[1][2] |
| SMILES | CC1=CN=C(C=N1)N[2] |
| InChI | InChI=1S/C5H7N3/c1-4-2-8-5(6)3-7-4/h2-3H,1H3,(H2,6,8)[2] |
| InChIKey | ZNQOALAKPLGUPH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 5-Methylpyrazin-2-amine are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 109.13 g/mol [1] |
| Appearance | Yellow to beige crystalline powder[1] |
| Melting Point | 116-117 °C[3] |
| Boiling Point | 110 °C (at 2 Torr)[3] |
| Density (Predicted) | 1.155 ± 0.06 g/cm³[3] |
| Acidity (pKa) (Predicted) | 3.50 ± 0.10[3] |
| Storage Conditions | 0 - 8 °C[1] |
Structural-Property Relationships
The chemical behavior of 5-Methylpyrazin-2-amine is a direct consequence of its molecular structure. The interplay between the pyrazine ring and its substituents defines its reactivity, basicity, and potential as a synthetic precursor.
Caption: Key structural components and their influence on chemical properties.
Experimental Protocols
Synthesis Protocol
5-Methylpyrazin-2-amine can be synthesized from 5-methylpyrazine-2-carboxylic acid. A common industrial preparation involves a Curtius rearrangement.[4] A detailed two-step laboratory synthesis is also reported:
Step 1: Synthesis of Benzyl (5-methylpyrazin-2-yl)carbamate [3]
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Under a nitrogen atmosphere, charge a flask with 5-methylpyrazine-2-carboxylic acid (1.0 eq), toluene (2.5 vols), and diisopropylethylamine (1.50 eq).
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Perform vacuum distillation at a batch temperature of 50°C to reduce the volume to 2 vols. Ensure the water content is below 0.1% w/w.
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Cool the mixture to 15±2°C.
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Add diphenylphosphoryl azide (DPPA) (1.00 eq) over 5-6 hours, maintaining the temperature at 15±2°C. Stir for an additional 1.5 hours.
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In a separate flask, heat a mixture of benzyl alcohol (3.00 eq) and toluene to 85-90°C.
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Slowly add the contents of the first flask to the second flask over approximately 2 hours, maintaining the reaction temperature at ~85°C.
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Stir the reaction mixture at 85°C for 1 hour, then cool to 20°C.
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Slowly add a 5% w/w sodium hydroxide solution (1.75 eq) over 1 hour.
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Cool the mixture to 5°C, stir for 1 hour, and then filter the resulting solid.
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Wash the solid with water (2 vols) and then methanol (2 vols).
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Dry the product in a vacuum oven at 40°C overnight to obtain the desired carbamate intermediate.
Step 2: Hydrogenolysis to 5-Methylpyrazin-2-amine [3] Note: The specific protocol for the second step from this source involves further reaction, but typically, the conversion from the benzyl carbamate would proceed via hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst like Pd/C) in a suitable solvent like ethanol or ethyl acetate to cleave the benzyl protecting group and yield the final amine product.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized 5-Methylpyrazin-2-amine is essential. A standard analytical workflow involves multiple spectroscopic and chromatographic techniques. While specific protocols for this compound are proprietary, a general workflow is presented below.
Caption: A typical workflow for the purification and analysis of synthesized compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methylpyrazin-2-amine presents several hazards.[2]
| GHS Pictogram | Hazard Class & Statement |
| Warning | H302: Harmful if swallowed.[2] |
| H315: Causes skin irritation.[2] | |
| H319: Causes serious eye irritation.[2] | |
| H335: May cause respiratory irritation.[2] |
Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Applications
5-Methylpyrazin-2-amine is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries.[1][3]
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Pharmaceutical Development: It serves as a key building block in the synthesis of bioactive molecules and complex therapeutic agents, particularly those targeting neurological disorders.[1]
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Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, where the pyrazine core contributes to the biological activity required for crop protection.[1]
Conclusion
5-Methylpyrazin-2-amine is a well-characterized chemical intermediate with defined physicochemical properties and established synthesis routes. Its structural features, particularly the reactive amine group on the pyrazine scaffold, make it a compound of significant interest for constructing more complex molecules. Proper adherence to safety protocols is essential when handling this compound due to its irritant and harmful nature. Its continued use in research and development is expected to contribute to advancements in medicine and agriculture.
